molecular formula C24H23Cl3N2O3S B2877978 Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1331085-14-3

Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2877978
CAS No.: 1331085-14-3
M. Wt: 525.87
InChI Key: KASDNBCCUXYOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a tetrahydrothienopyridine core. This molecule is characterized by:

  • Position 2: A 2,4-dichlorobenzamido substituent, which introduces electron-withdrawing chlorine atoms that may influence electronic properties and biological interactions.
  • Position 3: An ethyl carboxylate group, contributing to solubility and metabolic stability.
  • Hydrochloride salt: Improves crystallinity and bioavailability compared to the free base .

Properties

IUPAC Name

ethyl 6-benzyl-2-[(2,4-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O3S.ClH/c1-2-31-24(30)21-18-10-11-28(13-15-6-4-3-5-7-15)14-20(18)32-23(21)27-22(29)17-9-8-16(25)12-19(17)26;/h3-9,12H,2,10-11,13-14H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDNBCCUXYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1331085-14-3) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. The compound's molecular formula is C24H23Cl3N2O3SC_{24}H_{23}Cl_{3}N_{2}O_{3}S with a molecular weight of 525.9 g/mol. This article explores its biological activity, including antimicrobial and antitumor properties, as well as its mechanism of action.

Chemical Structure

The structure of this compound can be represented as follows:

PropertyValue
CAS Number 1331085-14-3
Molecular Formula C24_{24}H23_{23}Cl3_{3}N2_{2}O3_{3}S
Molecular Weight 525.9 g/mol

Antimicrobial Activity

Research indicates that compounds structurally related to Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have exhibited significant antimicrobial properties. For instance:

  • Antibacterial Activity : In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, related compounds demonstrated effective inhibition at specific minimum inhibitory concentrations (MICs), suggesting potential use in treating bacterial infections .
  • Antifungal Activity : The compound also showed antifungal effects against pathogens like Candida albicans, which is critical in managing fungal infections .

Antitumor Activity

The biological evaluation of similar thieno[2,3-c]pyridine derivatives has revealed promising antitumor activity. Notably:

  • Cell Line Studies : Compounds with structural similarities have been tested against various human cancer cell lines (e.g., HepG2 and DLD) and exhibited potent cytotoxic effects. The structure–activity relationship (SAR) studies highlighted that modifications at specific positions significantly influenced the antitumor efficacy .

The proposed mechanisms by which Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.
  • Interference with DNA Replication : Similar compounds have shown the ability to bind to DNA and interfere with replication processes in cancer cells .

Study on Antimicrobial Efficacy

A study conducted on a series of related thieno[2,3-c]pyridine derivatives demonstrated varying degrees of antimicrobial activity. The results indicated that modifications in the benzamide group significantly enhanced activity against both bacterial and fungal strains. For example:

CompoundMIC (µg/mL)Activity Type
Ethyl 6-benzyl derivative15.62Antibacterial
Related thieno compound31.25Antifungal

This data underscores the importance of structural variations in enhancing biological activity.

Antitumor Evaluation

In vitro studies on cancer cell lines revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like etoposide. For instance:

CompoundIC50 (µM)Cell Line Tested
Ethyl derivative5.0HepG2
Etoposide10.0HepG2

These findings suggest that the ethyl derivative may serve as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with several tetrahydrothienopyridine derivatives, differing primarily in substituents at positions 2 and 5.

Structural and Functional Group Variations

Compound Position 2 Substituent Position 6 Substituent Molecular Weight Key Features
Target Compound 2,4-Dichlorobenzamido Benzyl ~535.8* Hydrochloride salt; chlorine atoms enhance electrophilicity and binding affinity.
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 2-Phenoxybenzamido Isopropyl ~555.0 Phenoxy group may enable π-π stacking; isopropyl enhances steric bulk.
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 3,4-Dimethoxybenzamido Benzyl ~527.9 Methoxy groups improve solubility; electron-donating effects alter reactivity.
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino (-NH2) Benzyl ~330.4 Free amino group enables nucleophilic reactions; precursor for acylation.

*Calculated based on formula C24H23Cl2N3O3S·HCl.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.